molecular formula C11H25NO B13258031 2-[(Heptan-2-yl)amino]butan-1-ol

2-[(Heptan-2-yl)amino]butan-1-ol

Cat. No.: B13258031
M. Wt: 187.32 g/mol
InChI Key: IBVGYPLQLMLABS-UHFFFAOYSA-N
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Description

2-[(Heptan-2-yl)amino]butan-1-ol is a secondary amino alcohol characterized by a butan-1-ol backbone substituted with a heptan-2-ylamine group. Its molecular formula is C₁₁H₂₅NO, with a molecular weight of 187.33 g/mol.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

2-(heptan-2-ylamino)butan-1-ol

InChI

InChI=1S/C11H25NO/c1-4-6-7-8-10(3)12-11(5-2)9-13/h10-13H,4-9H2,1-3H3

InChI Key

IBVGYPLQLMLABS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(CC)CO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Heptan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .

Scientific Research Applications

2-[(Heptan-2-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Heptan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-[(Heptan-2-yl)amino]butan-1-ol with structurally related amino alcohols, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Evidence Source
2-[(Heptan-2-yl)amino]butan-1-ol C₁₁H₂₅NO 187.33 Heptan-2-yl (aliphatic chain) Potential corrosion inhibition (inferred)
2-[(Phenylmethylidene)amino]butan-1-ol C₁₁H₁₅NO 177.25 Phenylmethylidene (aromatic) High corrosion inhibition efficiency (90%)
2-(Thiophen-2-ylmethylamino)butan-1-ol C₉H₁₅NOS 185.29 Thiophen-2-ylmethyl (heteroaromatic) XLogP3: 1.3; moderate lipophilicity
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO 193.29 Dimethylamino, phenyl Branched structure; potential CNS activity
2-[(1-Phenylethyl)amino]butan-1-ol C₁₂H₁₉NO 193.29 Phenylethyl (aromatic) High molar mass; possible pharmaceutical use

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Aliphatic vs. Aromatic Groups: The heptan-2-yl group in the target compound confers higher hydrophobicity compared to aromatic derivatives like 2-[(phenylmethylidene)amino]butan-1-ol. However, the phenylmethylidene analog exhibits superior corrosion inhibition (90% efficiency) due to enhanced electron-withdrawing effects stabilizing the protective layer on copper surfaces .
  • Heteroaromatic Influence: The thiophene-containing analog (2-(thiophen-2-ylmethylamino)butan-1-ol) has a lower molecular weight (185.29 g/mol) and moderate lipophilicity (XLogP3: 1.3), suggesting better solubility in organic solvents than aliphatic or purely aromatic analogs .

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